N-(3-chloro-2-methylphenyl)-N'-(3-nitrophenyl)thiourea
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(3-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C14H12ClN3O2S and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0338755 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Biological Activities
Thiourea derivatives have been extensively studied for their DNA-binding capabilities and potential biological activities. A study by Tahir et al. (2015) focused on the synthesis and characterization of nitrosubstituted acyl thioureas, revealing preliminary anti-cancer potencies through DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. This research highlighted the potential use of thiourea derivatives in developing anti-cancer drugs, owing to their significant DNA-binding constants and their antioxidant, cytotoxic, antibacterial, and antifungal activities against various pathogens (Tahir et al., 2015).
Experimental and Computational Analysis
Bielenica et al. (2020) conducted experimental and computational studies on a thiourea derivative, focusing on its vibrational modes, molecular stability, reactive sites, and inhibitory activity against Farnesoid X receptor. This study provided insights into the molecular properties of thiourea derivatives, suggesting their potential in drug design and material science applications (Bielenica et al., 2020).
Molecular Structure and Characterization
Research on thiourea derivatives also extends to their structural analysis and characterization. Sultana et al. (2007) explored the molecular structure of 1-(4-nitrophenyl)-3-pivaloylthiourea, providing detailed insights into the molecular conformations and hydrogen bonding patterns unique to this class of compounds. Such studies are crucial for understanding the interactions of thiourea derivatives at the molecular level, which is essential for their application in designing more efficient drugs and materials (Sultana et al., 2007).
Synthesis and Characterization of Derivatives
The synthesis and characterization of thiourea derivatives are of paramount importance for their practical applications. Abosadiya et al. (2015) reported on the synthesis of N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives, highlighting the isomerization effects on their spectroscopic data and molecular properties. These findings are crucial for the development of novel compounds with tailored properties for specific applications (Abosadiya et al., 2015).
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-12(15)6-3-7-13(9)17-14(21)16-10-4-2-5-11(8-10)18(19)20/h2-8H,1H3,(H2,16,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGVEVUWGCHTKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.